CYP17A1 Inhibition: Class-Level Target Engagement Indicated by Patent-Associated Screening Data
The compound appears in a PubChem BioAssay dataset (AID 1796502) linked to US Patent US9611270, which describes CYP17A1 (steroid 17-alpha-hydroxylase/17,20 lyase) inhibitors [1]. The assay uses progesterone as a substrate with HPLC-based product detection. However, the specific IC50 value for 919705-78-5 is not reported in the publicly accessible data table; only aggregate assay statistics are visible (14 active compounds, 1 with activity ≤1 nM, 14 with activity ≤1 µM) [1]. This confirms the compound was tested in a CYP17A1 inhibition panel but precludes a direct quantitative comparison with known CYP17A1 inhibitors such as abiraterone (IC50 ~4 nM for CYP17A1 hydroxylase activity) or galeterone (IC50 ~47 nM) [2].
| Evidence Dimension | CYP17A1 enzyme inhibition |
|---|---|
| Target Compound Data | Listed as 'Active' in PubChem AID 1796502; no discrete IC50 publicly available |
| Comparator Or Baseline | Abiraterone: CYP17A1 IC50 ~4 nM (hydroxylase); Galeterone: CYP17A1 IC50 ~47 nM |
| Quantified Difference | Cannot be calculated due to missing target compound IC50 data |
| Conditions | CYP17A1 biochemical assay with progesterone substrate; HPLC detection at 248 nm (PubChem AID 1796502) |
Why This Matters
Inclusion in a focused CYP17A1 patent screening panel indicates the compound was designed or selected for this target class, but the absence of a published IC50 means target engagement potency relative to clinical benchmarks cannot be verified for procurement decisions.
- [1] PubChem BioAssay. AID 1796502: Enzyme Activity Assay from US Patent US9611270 – Inhibitors of CYP17A1. NCBI, 2023. View Source
- [2] O'Donnell, A. et al. Abiraterone acetate: a CYP17 inhibitor for castration-resistant prostate cancer. Nature Reviews Urology, 2012. (Comparator IC50 data). View Source
